LIMK1/2 Inhibitory Activity: TH-263 Is Functionally Inert Versus Potent Active Probe TH-257
The primary differentiation is absolute: TH-263 shows no meaningful inhibition of LIMK1 or LIMK2, even at high concentrations. This is in stark contrast to its active counterpart, TH-257. In cell-free biochemical assays, TH-263 demonstrates an IC50 > 25,000 nM against both kinases, whereas TH-257 exhibits potent inhibition with IC50 values of 84 nM (LIMK1) and 39 nM (LIMK2) . A separate RapidFire mass spectrometry assay confirms this lack of activity for TH-263, with an IC50 > 50,000 nM, compared to TH-257's consistent low nanomolar potency .
| Evidence Dimension | LIMK1/LIMK2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 > 25,000 nM (NanoBRET) and > 50,000 nM (RapidFire MS) |
| Comparator Or Baseline | TH-257: IC50 = 84 nM (LIMK1) and 39 nM (LIMK2) (NanoBRET/RapidFire MS) |
| Quantified Difference | ≥ 300-fold to > 1000-fold reduction in potency |
| Conditions | Cell-free kinase assays using NanoBRET and RapidFire mass spectrometry technologies |
Why This Matters
This >300-fold potency differential confirms TH-263 as a true negative control, essential for attributing any observed cellular effects to the specific LIMK inhibition of active probes like TH-257.
